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Fourth-generation HIV screening assays represent a significant advancement in the early

detection of HIV infection. By simultaneously identifying both HIV-1 p24 antigen and antibodies

to HIV-1 and HIV-2, these tests substantially reduce the diagnostic window compared to

previous generations of assays. This guide provides a detailed overview of the core

immunological markers, assay performance, and the methodologies employed in these critical

diagnostic tools.

Core Immunological Markers
Fourth-generation assays are designed to detect two primary types of immunological markers

present during different stages of HIV infection:

HIV-1 p24 Antigen: The p24 antigen is a structural core protein of the HIV-1 virus.[1] It

becomes detectable in the blood as early as 14 days post-exposure, peaking before the

appearance of antibodies.[2] Its presence is a direct indicator of active viral replication and is

the key to diagnosing acute HIV-1 infection.[3][4] High levels of p24 are characteristic of the

brief period between infection and seroconversion.[1]

HIV-1 and HIV-2 Antibodies (IgM and IgG): The host immune system produces antibodies in

response to viral antigens.[5] Fourth-generation tests are designed to detect antibodies
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against both HIV-1 (including the diverse Group M and Group O) and HIV-2.[6][7] The

inclusion of both IgM and IgG antibody detection allows for the identification of infection from

the early post-seroconversion phase through chronic stages.[3]

The simultaneous detection of both p24 antigen and antibodies allows these assays to bridge

the "window period" where only one marker may be present, thus enabling earlier and more

accurate diagnosis.[8]

Timeline of Marker Detection
The ability of fourth-generation assays to detect HIV infection earlier than previous generations

is due to the different timelines for the appearance of p24 antigen and antibodies.

Chronological Appearance of HIV Immunological Markers Diagnostic Window Periods by Assay Generation

HIV Exposure
(Day 0)

HIV RNA Detectable
(NAT)

 ~10 days

p24 Antigen Detectable
(4th Gen Assay)

 ~4-10 days

IgM Antibodies Detectable
(3rd/4th Gen Assay)

 ~3-5 days

IgG Antibodies Detectable
(All Generations)

 ~days to weeks

4th Gen (Ag/Ab)
~15-20 days

3rd Gen (IgM/IgG Ab)
~21 days

1st/2nd Gen (IgG Ab)
~6-12 weeks
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Caption: Timeline of HIV marker appearance and corresponding test detection windows.

Quantitative Data Presentation: Assay Performance
The performance of fourth-generation HIV assays is characterized by high sensitivity and

specificity. The tables below summarize performance data for several widely used commercial

assays.

Table 1: Sensitivity of Fourth-Generation HIV Assays

Assay Sensitivity (95% CI)
Population/Sample
Type

Citation

Elecsys HIV Duo
100.00% (99.81–
100.00)

Diverse US & non-
US populations

[5]

Abbott ARCHITECT

HIV Ag/Ab Combo
100% General [9]

Bio-Rad GS HIV

Combo Ag/Ab EIA
100% (99.70-100.0) General [10]

| General 4th Gen Assays | >99.7% | General |[6] |

Table 2: Specificity of Fourth-Generation HIV Assays

Assay Specificity (95% CI)
Population/Sample
Type

Citation

Elecsys HIV Duo
99.84% (99.73–
99.91)

Diverse US & non-
US populations

[5]

Bio-Rad GS HIV

Combo Ag/Ab EIA
99.87% (99.76–99.93) Low-risk populations [7]

Bio-Rad GS (4th Gen) 99.91% (99.84–99.96) Low-prevalence [11]
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| General 4th Gen Assays | >99.5% | General |[6] |

Table 3: Diagnostic Window Periods

Test
Generation

Markers
Detected

Median
Window Period

Time to 99%
Detection

Citation

Fourth-

Generation

p24 Antigen &
HIV-1/2 Ab

18 days 44 days [1]

Third-Generation
HIV-1/2 Ab (IgG,

IgM)
~21 days ~60 days [9][12]

| First/Second-Generation | HIV-1 Ab (IgG) | 6-12 weeks | >12 weeks |[12] |

Experimental Protocols and Methodologies
Fourth-generation HIV screening tests are typically based on enzyme-linked immunosorbent

assay (ELISA), enzyme immunoassay (EIA), or chemiluminescent microparticle immunoassay

(CMIA) principles.[4][11] The core methodology involves a "sandwich" immunoassay format.
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General Workflow for a 4th-Gen Sandwich Immunoassay

Start:
Patient Serum/Plasma Sample

1. Sample Incubation
Sample is added to a solid phase (e.g., microparticle, well)

coated with HIV-1/2 antigens and anti-p24 antibodies.

2. Binding
HIV antibodies in the sample bind to the coated antigens.

p24 antigen in the sample binds to the coated anti-p24 antibodies.

3. Wash Step
Unbound components are washed away.

4. Conjugate Addition
An enzyme-labeled conjugate (e.g., acridinium-labeled anti-p24)

and biotinylated antigens are added to form the 'sandwich'.

5. Second Wash Step
Excess conjugate is washed away.

6. Signal Generation
A substrate or trigger solution is added.

The enzyme catalyzes a reaction, producing a signal
(e.g., colorimetric, chemiluminescent).

7. Detection
The signal is measured by a luminometer or spectrophotometer.

8. Interpretation
Signal is compared to a cutoff value.

Result is reported as reactive or non-reactive.

End:
Qualitative Result

Click to download full resolution via product page

Caption: Generalized experimental workflow for fourth-generation HIV immunoassays.
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The ARCHITECT HIV Ag/Ab Combo assay is a two-step chemiluminescent microparticle

immunoassay (CMIA).[13]

Sample Preparation: Use human serum or plasma (collected with EDTA or heparin).

Centrifuge specimens before use.[9]

Step 1: Incubation and Binding:

The patient sample, wash buffer, assay diluent, and paramagnetic microparticles are

combined.

The microparticles are coated with recombinant HIV-1/HIV-2 antigens and monoclonal

anti-p24 antibodies.[13]

If present in the sample, HIV-1/2 antibodies bind to the coated antigens, and p24 antigen

binds to the coated anti-p24 antibodies.

Wash: After incubation, a magnetic field is applied to hold the microparticles while unbound

materials are washed away.

Step 2: Conjugate Addition and Sandwich Formation:

Acridinium-labeled anti-p24 antibody conjugate is added, which binds to the captured p24

antigen.

Biotinylated HIV-1/2 antigens are also added, which bind to the captured anti-HIV

antibodies. This is followed by the addition of acridinium-labeled anti-biotin antibodies.

Second Wash: A subsequent wash cycle removes unbound conjugate.

Signal Generation: Pre-Trigger and Trigger Solutions are added to the reaction mixture. The

resulting chemiluminescent reaction is measured as relative light units (RLUs).[9]

Interpretation: The instrument calculates a signal-to-cutoff (S/CO) ratio. A specimen with an

S/CO value ≥ 1.00 is considered reactive.

This assay is an enzyme immunoassay based on the sandwich principle.[6]
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Sample Preparation: Use human serum or plasma.

Incubation:

Add 100 µL of specimen, controls, and calibrators to microplate wells.[6]

The solid phase (microplate wells) is coated with monoclonal anti-p24 antibodies and

recombinant/synthetic HIV-1 (gp160, Group O peptide) and HIV-2 antigens.[6]

Incubate for 60 minutes at 37°C.

Wash: Wash the wells 5 times with diluted wash buffer to remove unbound materials.

Conjugate Addition:

Add 100 µL of Conjugate 1 (peroxidase-conjugated anti-p24) and Conjugate 2

(peroxidase-conjugated HIV-1/2 antigens) to each well.

Incubate for 60 minutes at 37°C.

Second Wash: Repeat the wash step as described above.

Substrate Addition and Color Development:

Add 100 µL of the substrate solution (TMB) to each well.

Incubate for 30 minutes at room temperature in the dark. A color develops in the presence

of the bound enzyme.

Stopping the Reaction: Add 100 µL of Stop Solution (sulfuric acid) to each well.[7]

Interpretation: Read the optical density (OD) at 450 nm with a reference wavelength of 620-

630 nm. The specimen OD is compared to a calculated cutoff value to determine reactivity.

[6]

Diagnostic Logic and Confirmatory Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://wwwn.cdc.gov/nchs/data/nhanes/public/2019/labmethods/HIV-K-R-MET-COMBO-EIA-508.pdf
https://wwwn.cdc.gov/nchs/data/nhanes/public/2019/labmethods/HIV-K-R-MET-COMBO-EIA-508.pdf
https://www.bio-rad.com/sites/default/files/webroot/web/pdf/cdg/literature/P-143.pdf
https://wwwn.cdc.gov/nchs/data/nhanes/public/2019/labmethods/HIV-K-R-MET-COMBO-EIA-508.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A reactive result from a fourth-generation screening assay is considered a preliminary positive

and requires confirmation. The Centers for Disease Control and Prevention (CDC)

recommends a specific algorithm for laboratory diagnosis.[2][12]

CDC Recommended HIV Laboratory Testing Algorithm

Specimen (Serum/Plasma)

Initial Screen:
4th-Gen HIV-1/2 Ag/Ab Immunoassay

HIV-1/2 Antibody
Differentiation Immunoassay

Reactive

HIV Negative

Non-Reactive

HIV-1 Nucleic Acid Test (NAT)

Non-Reactive or Indeterminate

HIV-1 Positive

HIV-1 Reactive Only

HIV-2 Positive

HIV-2 Reactive Only

Non-Reactive (Negative)

Acute HIV-1 Infection

Reactive (Positive)

Click to download full resolution via product page

Caption: CDC-recommended algorithm for HIV diagnosis using a 4th-gen initial test.

This algorithm begins with the sensitive fourth-generation assay.[14] A reactive result is

followed by an antibody differentiation assay to confirm the presence of antibodies and

distinguish between HIV-1 and HIV-2.[15] If the initial screen is reactive but the differentiation

assay is negative or indeterminate, it may indicate a very early acute infection where antibodies
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have not yet developed. In this case, an HIV-1 Nucleic Acid Test (NAT) is performed to detect

viral RNA directly.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Immunological markers detected by fourth-generation
HIV screening]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124744#immunological-markers-detected-by-fourth-
generation-hiv-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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